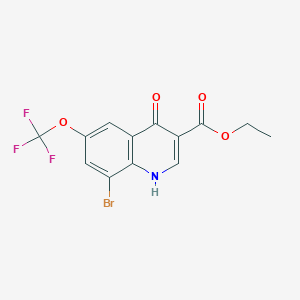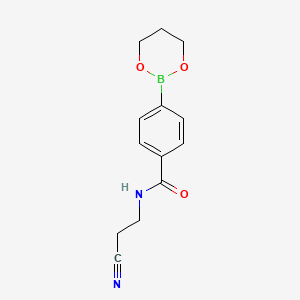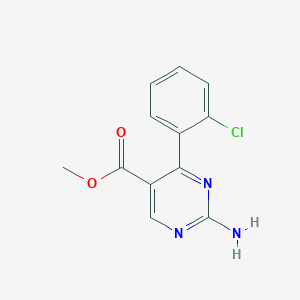
5,5-Diméthyl-2-(1-phénylvinyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
Cycloalkanes, like the one in your query, are cyclic hydrocarbons. They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Aldol Reaction, where a larger molecule is formed from smaller components, with the elimination of a very small by-product such as water .Molecular Structure Analysis
Cycloalkanes are often drawn as skeletal structures in which each intersection between two lines is assumed to have a carbon atom with its corresponding number of hydrogens . The structure of the compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The Aldol Reaction is a common reaction involving compounds similar to the one in your query. This reaction involves a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and composition. Cycloalkanes, for example, are known to be saturated with hydrogen .Applications De Recherche Scientifique
Catalyse homogène
Les complexes de métaux de transition, y compris ceux contenant du 5,5-Diméthyl-2-(1-phénylvinyl)-1,3,2-dioxaborinane, sont essentiels en catalyse homogène. Ils facilitent des réactions de chimie organique critiques telles que l'hydrogénation et la polymérisation, les rendant plus sélectives, plus rapides et plus durables. L'utilisation de ces complexes peut considérablement améliorer l'efficacité et le rendement des procédés chimiques .
Synthèse des cyclopentadiènes
Ce composé joue un rôle dans la synthèse de 1,2-disubstitués cyclopentadiènes, qui sont des ligands cruciaux pour les composés de métaux de transition. Ces ligands contribuent à la haute inertie chimique et à la stabilité des complexes métallocènes, les rendant indispensables dans diverses transformations organiques .
Mécanisme D'action
In terms of mode of action, compounds with a boron atom can act as Lewis acids, accepting a pair of electrons from a Lewis base. This can lead to the formation of a coordinate covalent bond, which can alter the structure and function of the target molecule .
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The result of action and the action environment would depend on the specific targets and the biological context in which the compound is acting. Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase, tissue-specific human intestinal alkaline phosphatase, human placental alkaline phosphatase, and human germ cell alkaline phosphatase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of ecto-5’-nucleotidases in both human and rat cells . These effects can lead to alterations in cellular processes, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of ecto-5’-nucleotidases . This inhibition can result in changes in gene expression and subsequent alterations in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane over time in laboratory settings are important factors to consider. Studies have shown that this compound can undergo degradation, which can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane vary with different dosages in animal models. Higher doses of the compound have been associated with toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLVOQORSGCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674768 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938080-25-2 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1420400.png)
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)
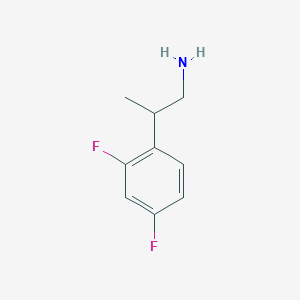
![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)

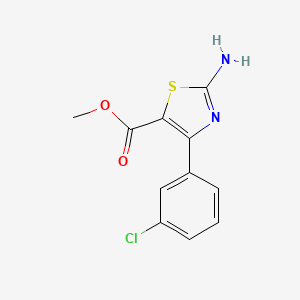
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)

